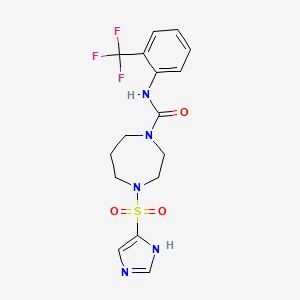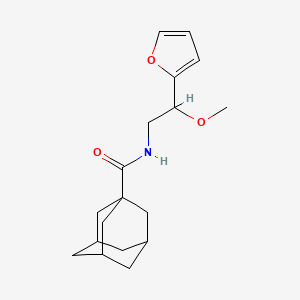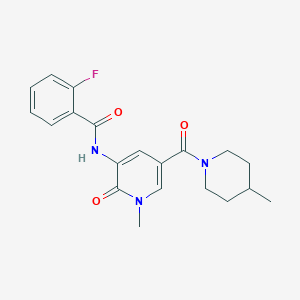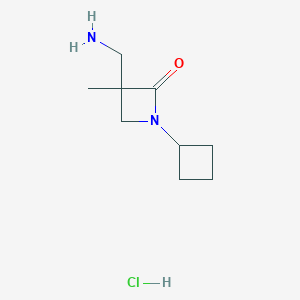![molecular formula C14H15F2NO4 B2377500 1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid CAS No. 1016688-45-1](/img/structure/B2377500.png)
1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 1016688-45-1 . It has a molecular weight of 299.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15F2NO4/c15-14(16)21-11-6-2-1-5-10(11)12(18)17-7-3-4-9(8-17)13(19)20/h1-2,5-6,9,14H,3-4,7-8H2,(H,19,20) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.27 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility were not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid and its derivatives have been extensively studied for their pharmacological properties. Muchowski et al. (1985) synthesized 5-Benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid, a related compound, and evaluated it for anti-inflammatory and analgesic activity. Their study revealed significant potency in analgesic assays and minimal gastrointestinal erosion, indicating potential for therapeutic applications (Muchowski et al., 1985).
Chemical Synthesis and Reactions
The research by Omar and Basyouni (1974) on piperidine-catalyzed addition of thiols to benzoyl compounds highlights the chemical versatility of related benzoyl-piperidine structures. They demonstrated the formation of specific isomers under different solvents, underscoring the compound's reactivity and utility in chemical synthesis (Omar & Basyouni, 1974).
Picard et al. (2000) synthesized N-substituted piperidine-4-(benzylidene-4-carboxylic acids), including benzoyl derivatives, and evaluated them as inhibitors of steroid-5alpha-reductase. This study contributes to understanding the compound's potential in modulating biological pathways relevant to steroid metabolism (Picard et al., 2000).
Novel Applications in Material Science
In material science, the compound and its derivatives have been explored for novel applications. Mojumdar et al. (2009) synthesized [1]Benzofuro[3,2-c]pyridine derivatives and investigated their coordination reactions, highlighting the potential of benzoyl-piperidine structures in the development of new materials with specific properties (Mojumdar, Šimon, & Krutošíková, 2009).
Cytotoxicity and Selectivity in Cancer Research
Pati et al. (2008) explored the cytotoxicity of 3,5-bis(benzylidene)piperidin-4-ones, compounds closely related to the chemical structure , for their selective toxicity against malignant cells. This research provides insights into the potential application of benzoyl-piperidine derivatives in cancer therapy (Pati et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-[2-(difluoromethoxy)benzoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c15-14(16)21-11-6-2-1-5-10(11)12(18)17-7-3-4-9(8-17)13(19)20/h1-2,5-6,9,14H,3-4,7-8H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSMVQSDRHVOKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2OC(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2377419.png)

![1-Benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea](/img/structure/B2377421.png)

![4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide](/img/structure/B2377423.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2377425.png)


![2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B2377431.png)
![[3-(3-Fluoropyridin-4-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2377435.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2377436.png)

